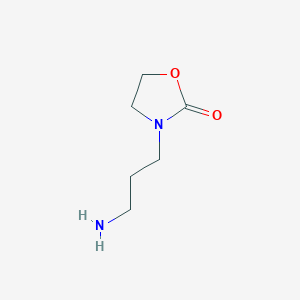

3-(3-Aminopropyl)-1,3-oxazolidin-2-one

Descripción

IUPAC Nomenclature and Systematic Identification

3-(3-Aminopropyl)-1,3-oxazolidin-2-one is systematically identified under IUPAC rules as a five-membered heterocyclic compound comprising an oxazolidinone core fused with a 3-aminopropyl substituent. The oxazolidinone ring consists of three carbon atoms, one oxygen atom (at position 1), and one nitrogen atom (at position 3), with a ketone group at position 2. The aminopropyl side chain (-CH2-CH2-CH2-NH2) is attached to the nitrogen atom at position 3 of the ring.

Table 1: Key identifiers of this compound

| Property | Value/Descriptor |

|---|---|

| Molecular Formula | C₆H₁₂N₂O₂ |

| SMILES | C1COC(=O)N1CCCN |

| InChI Key | CGWMNQRJDFNOCF-UHFFFAOYSA-N |

| Systematic IUPAC Name | This compound |

The molecular formula (C₆H₁₂N₂O₂) and structural descriptors confirm the presence of a secondary amine in the side chain and a lactam (cyclic carbamate) in the heterocycle.

Stereochemical Configuration and Conformational Analysis

The compound lacks chiral centers due to its symmetric substitution pattern; however, its oxazolidinone ring exhibits conformational flexibility. X-ray crystallographic studies of related oxazolidinones (e.g., 3-acetyloxazolidin-2-one) reveal that the ring typically adopts an envelope conformation, where the nitrogen and adjacent carbon atoms lie in a plane, while the oxygen atom deviates slightly. Computational models suggest that this compound may adopt a twisted conformation to minimize steric strain between the aminopropyl chain and the carbonyl group.

Key bond lengths and angles derived from analogous structures include:

- N3–C4 bond : 1.45–1.48 Å (indicative of partial double-bond character due to resonance with the carbonyl group).

- C2–O1 bond : 1.20–1.22 Å (typical for carbonyl groups).

- Ring puckering amplitude (Q) : ~0.4 Å, consistent with moderate distortion from planarity.

The aminopropyl side chain adopts a gauche conformation to reduce steric clashes with the oxazolidinone ring, as observed in similar N-alkylated oxazolidinones.

Comparative Analysis with Related Oxazolidinone Derivatives

This compound shares structural motifs with pharmacologically significant oxazolidinones but differs in substituent effects:

Table 2: Structural comparison with key oxazolidinone derivatives

Key distinctions include:

- Substituent Flexibility : The aminopropyl chain in this compound allows rotational freedom, unlike Evans auxiliaries, which use bulky groups (e.g., isopropyl) to enforce stereochemical control.

- Electronic Effects : The electron-donating -NH2 group in the side chain contrasts with electron-withdrawing substituents (e.g., acetyl or aryl) in antimicrobial oxazolidinones.

- Ring Strain : The absence of geminal dimethyl groups (cf. 5,5-dimethyl derivatives) reduces steric hindrance, potentially enhancing reactivity at the carbonyl group.

These structural differences underscore the compound’s unique physicochemical profile, positioning it as a versatile intermediate in organic synthesis rather than a bioactive agent.

Propiedades

IUPAC Name |

3-(3-aminopropyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c7-2-1-3-8-4-5-10-6(8)9/h1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWMNQRJDFNOCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019391-02-6 | |

| Record name | 3-(3-aminopropyl)-1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Target of Action

3-(3-Aminopropyl)-1,3-oxazolidin-2-one is a type of organosilane molecule that is frequently used in silane-based functionalization processes. The primary targets of this compound are surfaces with hydroxyl groups (-OH) bearing high surface energy. These surfaces can rapidly interact and form a covalent bond with silane molecules.

Mode of Action

The compound interacts with its targets through a process known as silanization. This process involves the functionalization of surfaces with alkoxysilane molecules. The compound can also be used for covalent attaching of organic films to metal oxides such as silica and titania.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the functionalization of surfaces. The introduction of amine (NH2) enhances their dispersibility and anti-bacterial property. The compound provides a linkage for numerous organic, inorganic, or biochemical attachments that are essential to various applications.

Result of Action

The result of the action of this compound is the creation of functionalized surfaces that can be used for various applications. These include the development of electrochemical sensors, catalysts, and Pickering emulsions. The compound also enables the covalent attachment of organic films to metal oxides.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the process of silanization can be affected by the presence of water or other solvents. Additionally, the stability and efficacy of the compound can be influenced by factors such as temperature and pH.

Actividad Biológica

3-(3-Aminopropyl)-1,3-oxazolidin-2-one is a compound belonging to the oxazolidinone family, characterized by its five-membered heterocyclic structure containing nitrogen and oxygen. This compound exhibits significant biological activity, particularly in antibacterial applications, and has garnered attention for its potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C6H12N2O2. It features an amine group and a carbonyl group, which contribute to its reactivity and interactions in biological systems. The unique bicyclic structure enhances its binding interactions with biological targets, making it a candidate for further research in medicinal chemistry.

The primary mechanism of action for this compound involves the inhibition of bacterial protein synthesis. This occurs through interference with the formation of the initiation complex in translation systems. Specifically, the compound prevents the assembly of the N-formylmethionyl-tRNA–ribosome–mRNA ternary complex, effectively halting protein synthesis in bacteria.

Antibacterial Activity

Research indicates that this compound demonstrates significant antibacterial properties. It has been shown to be effective against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 μg/mL |

| Streptococcus pneumoniae | 32 μg/mL |

| Bacillus subtilis | 16 μg/mL |

| Staphylococcus epidermidis | 32 μg/mL |

These findings suggest that the compound has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

- Synthesis and Characterization : The compound can be synthesized through various methods involving 2-amino alcohols and dimethyl carbonate. Characterization techniques such as NMR and LC-MS have been employed to confirm the structure and purity of synthesized compounds.

- Comparative Studies : In comparative studies with other oxazolidinones, this compound exhibited superior antibacterial activity compared to related compounds. For instance, modifications to the oxazolidinone ring structure have been shown to enhance activity against resistant bacterial strains .

- Molecular Docking Studies : Molecular docking simulations indicate that this compound binds effectively to bacterial ribosomes, supporting its role as an inhibitor of protein synthesis. These studies provide insights into its binding affinity and potential modifications that could improve efficacy .

Potential Applications

Given its antibacterial properties, this compound holds promise for development as an antibiotic agent. Its mechanism of action suggests potential applications in treating infections caused by resistant bacterial strains, which are increasingly challenging in clinical settings.

Aplicaciones Científicas De Investigación

Antibacterial Properties

Research indicates that 3-(3-Aminopropyl)-1,3-oxazolidin-2-one exhibits significant antibacterial properties. It acts by inhibiting bacterial protein synthesis through interference with the formation of the initiation complex in translation systems. This inhibition prevents the formation of the N-formylmethionyl-tRNA–ribosome–mRNA ternary complex, effectively halting protein synthesis in bacteria .

Case Studies :

- Antibacterial Screening : Studies have shown that derivatives of this compound possess broad-spectrum activity against various pathogens, including Staphylococcus aureus and Streptococcus pneumoniae. For instance, one study reported a derivative with an MIC value of 16 μg/mL against Bacillus subtilis, indicating its potential as an effective antibacterial agent .

- Molecular Docking Studies : Computational simulations have been employed to predict the binding modes of these compounds to bacterial ribosomes, providing insights into their mechanisms of action .

Anthelmintic Activity

In addition to its antibacterial effects, this compound has been evaluated for anthelmintic activity. Some derivatives demonstrated significant paralysis effects on earthworms (Pheretima posthuma), suggesting potential applications in treating parasitic infections .

Industrial Applications

The compound is also utilized in various industrial applications:

- Material Science : It serves as a precursor in the development of new materials due to its unique structural features that allow for functionalization and modification.

- Pharmaceutical Development : Given its antibacterial properties, this compound is being investigated for its potential role in developing new antibiotics that could combat resistant strains of bacteria.

Summary Table of Applications

| Application Area | Description | Relevant Findings |

|---|---|---|

| Antibacterial | Inhibits protein synthesis in bacteria | Broad-spectrum activity against multiple pathogens |

| Anthelmintic | Exhibits paralysis effects on certain helminths | Potential for new anthelmintic drug development |

| Material Science | Used as a precursor for developing functional materials | Versatile building block for organic synthesis |

| Pharmaceutical | Investigated for new antibiotic formulations | Potential role in combating antibiotic resistance |

Análisis De Reacciones Químicas

1.1. Reduction of 3-(3-Hydroxypropyl)-1,3-oxazolidin-2-one

The compound can be synthesized via the reduction of 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). This reaction replaces the hydroxyl group with an amine group .

Reaction Scheme :

1.2. Copper-Catalyzed N-Arylation

The primary amine group undergoes N-arylation with aryl iodides in the presence of a Cu catalyst and ligands like N,N'-bis(pyridin-2-ylmethyl)oxalamide (BPMO). This reaction proceeds at room temperature with excellent chemoselectivity .

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| N-Arylation | CuI, BPMO, K₃PO₄, DMSO, 25°C | 3-(3-Arylaminepropyl) derivatives | 85–92% |

2.1. Oxidation Reactions

The amine group can be oxidized to form imines or nitro groups under controlled conditions. For example:

This pathway is critical for modifying biological activity or further functionalization .

2.2. Substitution Reactions

The oxazolidinone ring participates in nucleophilic substitution reactions. For instance, reaction with thionyl chloride (SOCl₂) converts the carbonyl oxygen to a leaving group, enabling substitution with halides or amines .

3.1. Palladium-Catalyzed Intramolecular Aminohydroxylation

A Pd-catalyzed oxidative cleavage enables the synthesis of 2-amino-1,3-diols from propargylic amines. This mechanism involves a high-valent Pd intermediate and Sₙ2-type attack by water :

Comparative Reactivity Data

| Reaction Type | Reagents | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| N-Arylation | CuI, BPMO, K₃PO₄ | 25°C | 12 h | 85% | |

| Reduction | LiAlH₄, THF | 0–25°C | 2 h | 72% | |

| Oxidative Cleavage | H₂O₂, Pd(OAc)₂ | 50°C | 6 h | 68% |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Oxazolidinone Derivatives

Structural and Functional Group Variations

The biological and physicochemical properties of oxazolidinones are highly dependent on substituents. Below is a comparative analysis of 3-(3-aminopropyl)-1,3-oxazolidin-2-one with analogous compounds:

Physicochemical Properties

- Solubility: The 3-aminopropyl group improves aqueous solubility compared to phenyl-substituted analogs (e.g., 3-phenylpropanoyl derivative) .

- Thermal Stability: Furazolidone decomposes at 256–257°C, whereas this compound is expected to have lower thermal stability due to its aliphatic amine group .

Métodos De Preparación

Cyclization of Amino Alcohols with Carbonate Esters

A common synthetic strategy involves the cyclization of amino alcohol precursors with carbonate esters such as diethyl carbonate under basic conditions to form the oxazolidin-2-one ring.

- Procedure : The amino alcohol (e.g., 3-aminopropanol derivatives) is reacted with diethyl carbonate in the presence of a base such as sodium methoxide. The reaction is often carried out under microwave irradiation to improve yield and reduce reaction time.

- Conditions : Typical microwave-assisted reaction parameters include 135 °C, 100 W power for about 20 minutes.

- Purification : The product is purified by column chromatography using hexane-ethyl acetate solvent systems.

This method efficiently yields 3-substituted oxazolidin-2-ones, including 3-(3-aminopropyl)-1,3-oxazolidin-2-one, as reported in microwave-assisted synthesis studies.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Amino alcohol + diethyl carbonate + NaOMe | Cyclization to oxazolidinone |

| 2 | Microwave irradiation (135 °C, 20 min) | Enhanced reaction rate |

| 3 | Column chromatography (hexane/ethyl acetate) | Purified oxazolidinone product |

Epoxide Ring Opening and Cyclization

Another method involves the reaction of aminoalkyl amines with epichlorohydrin to form amino alcohol intermediates, which are then cyclized to oxazolidinones.

- Starting Materials : Racemic α-phenylethylamine or other amines are condensed with epichlorohydrin to form 1,3-bis-aminopropanol derivatives.

- Cyclization : These intermediates undergo cyclization using cyclizing reagents to form the 1,3-oxazolidin-2-one ring.

- Optical Isomers : The method allows preparation of racemic and optically active isomers by controlling hydrolysis and cyclization steps.

- Selective Deprotection : Phenylethyl groups can be selectively removed to yield free amines at the 3-position of the oxazolidinone ring.

This approach is detailed in patent literature describing synthesis of oxazolidinone derivatives with potential pharmaceutical applications.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | α-Phenylethylamine + epichlorohydrin | Formation of bis-aminopropanol intermediate |

| 2 | Cyclizing reagents (e.g., CO2 or carbonates) | Cyclization to 1,3-oxazolidin-2-one |

| 3 | Hydrolysis and selective deprotection | Optically pure or racemic 3-aminopropyl oxazolidinone |

Palladium-Catalyzed Coupling Reactions for Functionalized Oxazolidinones

For more complex derivatives, palladium-catalyzed coupling reactions are employed to introduce various substituents on the oxazolidinone ring.

- Key Steps :

- Preparation of trimethylstannyl oxazolidinone derivatives by halogenation and stannylation.

- Palladium-catalyzed cross-coupling with pyridine or pyrimidine derivatives.

- Catalysts : Palladium(0) or palladium(II) complexes such as tetrakistriphenylphosphine palladium(0).

- Solvents : 1,4-dioxane, dimethylformamide, or tetrahydrofuran, often heated between 60 to 150 °C for several hours.

Although this method is more applicable to substituted oxazolidinones, it exemplifies advanced synthetic routes for functionalizing the oxazolidinone nucleus.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Halogenation of oxazolidinone phenyl ring (ICl or I2) | Halogenated intermediate |

| 2 | Stannylation with hexamethylditin + Pd catalyst | Trimethylstannyl oxazolidinone |

| 3 | Pd-catalyzed coupling with pyridine derivative | Functionalized oxazolidinone derivative |

Summary Table of Preparation Methods

Research Findings and Notes

- Microwave-assisted synthesis significantly reduces reaction times and improves yields for oxazolidinone ring formation compared to traditional heating methods.

- Optical purity can be controlled via selective hydrolysis and cyclization steps, enabling preparation of enantiomerically enriched this compound.

- Palladium-catalyzed coupling reactions broaden the scope of substituents that can be introduced on the oxazolidinone ring, although this is more relevant for derivatives rather than the parent compound.

- Purification typically involves chromatographic techniques using non-polar to moderately polar solvent systems such as hexane/ethyl acetate mixtures.

Q & A

Basic: What are the key synthetic strategies for 3-(3-aminopropyl)-1,3-oxazolidin-2-one, and how can reaction conditions be optimized for yield and purity?

The synthesis of this compound typically involves:

- Aminolysis of phthalimido intermediates : Reacting phthalimidopropyl derivatives with hydrazine or other deprotecting agents to yield the primary amine .

- Catalytic reduction : Using hydrogenation catalysts (e.g., Pd/C) to reduce azidopropyl precursors, ensuring stereochemical control .

- Optimization : Adjust solvent polarity (e.g., THF vs. DMF), temperature (25–80°C), and stoichiometry of reagents to minimize side reactions like over-alkylation. Purity can be enhanced via recrystallization or chromatography .

Advanced: How can X-ray crystallography resolve contradictions in the 3D conformation of this compound derivatives?

X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is critical for resolving structural ambiguities . For example:

- Torsion angle analysis : Confirming the orientation of the aminopropyl sidechain relative to the oxazolidinone ring.

- Hydrogen bonding networks : Identifying interactions (e.g., N–H···O) that stabilize conformations, which may explain discrepancies in solution-phase NMR data .

Advanced: What methodologies are used to evaluate the antibacterial activity of this compound analogs, and how do structural modifications impact efficacy?

- MIC assays : Minimum inhibitory concentration (MIC) testing against Gram-positive bacteria (e.g., Staphylococcus aureus) to assess potency .

- SAR analysis : Modifying the aminopropyl chain length or introducing fluorinated groups (e.g., as in tedizolid) enhances membrane penetration and resistance to efflux pumps . Substituents at the oxazolidinone C5 position (e.g., hydroxymethyl) improve binding to the 50S ribosomal subunit .

Basic: How can researchers quantify this compound metabolites in biological samples?

- Derivatization with 2-nitrobenzaldehyde (2-NBA) : Forms stable Schiff bases (e.g., NP-AOZ derivatives) detectable via HPLC-MS/MS .

- Validation parameters : Include linearity (R² > 0.99), LOD/LOQ (e.g., 0.1–1 ng/mL), and recovery rates (85–115%) to ensure reproducibility .

Advanced: What crystallographic challenges arise when analyzing fluorinated derivatives of this compound, and how are they addressed?

- Disorder in fluorine substituents : High thermal motion in trifluoromethyl groups complicates electron density maps. Mitigated by low-temperature (100 K) data collection and anisotropic refinement in SHELXL .

- Twinned crystals : Use the Hooft parameter in SHELXL to refine twinning ratios and improve R-factor convergence .

Basic: How do substituents on the oxazolidinone ring influence the stability of this compound in aqueous media?

- Electron-withdrawing groups (e.g., nitro at C5): Increase hydrolytic stability by reducing nucleophilic attack on the carbonyl .

- Steric hindrance : Bulky substituents (e.g., benzyl) protect the oxazolidinone ring from enzymatic degradation .

Advanced: What strategies mitigate instability issues in fluorescently labeled this compound derivatives?

- Protection of primary amines : Using tert-butoxycarbonyl (Boc) groups during dansyl chloride labeling prevents oxidative degradation .

- Light-sensitive storage : Derivatives like NBD-labeled analogs require amber vials and inert atmospheres (N₂) to prevent photodegradation .

Advanced: How can enantioselective synthesis of this compound be achieved using chiral auxiliaries?

- Evans oxazolidinones : Employ (S)-4-benzyl-2-oxazolidinone to induce asymmetry during alkylation or acylation steps .

- Fluorous tagging : Facilitates purification of enantiomers via fluorous solid-phase extraction (F-SPE) .

Basic: What analytical techniques confirm the identity of this compound metabolites in pharmacokinetic studies?

- HRMS : Exact mass determination (e.g., m/z 372.0644 for dichlorophenoxy derivatives) .

- NMR coupling constants : J-values (e.g., 3JHH) distinguish cis/trans conformers in oxazolidinone rings .

Basic: What safety precautions are essential when handling this compound in the laboratory?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.